molecular formula C15H14Cl2N2O3 B3835104 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea

Cat. No. B3835104
M. Wt: 341.2 g/mol
InChI Key: LZATTWZTNNNYBS-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea, also known as CDU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CDU is a urea derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for the kinase's activity. Inhibition of protein kinase activity can lead to a variety of effects on cellular signaling pathways, including inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has also been shown to modulate the activity of certain ion channels, including the hERG potassium channel, which is involved in cardiac function.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has several potential advantages for lab experiments, including its ability to selectively inhibit the activity of certain protein kinases and its potential as a tool for studying cellular signaling pathways. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has several limitations, including its low yield in synthesis and its potential toxicity in vivo.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea. One area of interest is the development of more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea and related compounds. Another area of interest is the further characterization of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea's mechanism of action and its effects on cellular signaling pathways. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea may have potential applications in drug discovery and development, particularly as a tool for identifying new targets for anti-cancer therapies.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been studied for a variety of research applications, including its potential as an anti-cancer agent and as a tool for studying the role of protein kinases in cellular signaling pathways. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to inhibit the activity of certain protein kinases, including CK2 and PIM kinases, which are involved in cell proliferation and survival.

properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-21-13-8-12(14(22-2)7-11(13)17)19-15(20)18-10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZATTWZTNNNYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC(=CC=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-chlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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